molecular formula C14H7N5 B10813628 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile

Cat. No.: B10813628
M. Wt: 245.24 g/mol
InChI Key: HABCUEXJOHGRQG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is a chemical compound with the molecular formula C14H7N5 and a molecular weight of 245.23888 g/mol It is known for its unique structure, which includes a benzotriazole moiety attached to a phthalonitrile core

Preparation Methods

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole and phthalonitrile moieties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is not fully understood. the benzotriazole moiety is known to act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . The nitrile groups can participate in various chemical transformations, including nucleophilic addition and cyclization reactions . These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of benzotriazole and phthalonitrile moieties, which confer distinct electronic and steric properties that are valuable in various chemical applications.

Properties

Molecular Formula

C14H7N5

Molecular Weight

245.24 g/mol

IUPAC Name

4-(benzotriazol-1-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H7N5/c15-8-10-5-6-12(7-11(10)9-16)19-14-4-2-1-3-13(14)17-18-19/h1-7H

InChI Key

HABCUEXJOHGRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

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